molecular formula C11H15NO6 B128644 Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate CAS No. 143801-19-8

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate

Cat. No.: B128644
CAS No.: 143801-19-8
M. Wt: 257.24 g/mol
InChI Key: AELBBOBSSPLQKE-UHFFFAOYSA-N
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Description

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate is an organic compound with the molecular formula C11H15NO6 It is a derivative of malonic acid and is characterized by the presence of a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate can be synthesized through the reaction of diethyl malonate with 2,5-dioxopyrrolidin-1-yl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical processes. Additionally, it may interact with cellular receptors and ion channels, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate is unique due to its combination of the malonate and pyrrolidinone moieties, which confer distinct reactivity and versatility in synthetic applications. Its ability to participate in a wide range of chemical reactions and its potential in various research fields make it a valuable compound .

Properties

IUPAC Name

diethyl 2-(2,5-dioxopyrrolidin-1-yl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6/c1-3-17-10(15)9(11(16)18-4-2)12-7(13)5-6-8(12)14/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELBBOBSSPLQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364890
Record name diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143801-19-8
Record name diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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